molecular formula C14H21N3O4S B13301420 N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13301420
M. Wt: 327.40 g/mol
InChI Key: LMARCVWKEFMMAB-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C14H21N3O4S. It is known for its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and a nitrobenzene sulfonamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methylcyclohexanone with formaldehyde and ammonium chloride to form the aminomethyl derivative. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of a cyclohexyl ring, aminomethyl group, and nitrobenzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c1-11-4-2-3-9-14(11,10-15)16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,11,16H,2-4,9-10,15H2,1H3

InChI Key

LMARCVWKEFMMAB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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